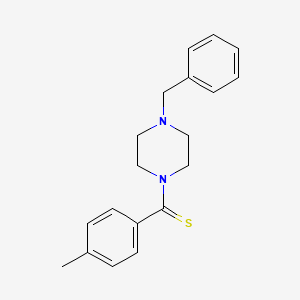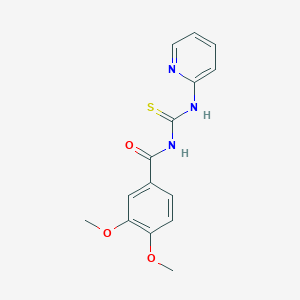![molecular formula C20H24N2O3 B5759274 1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5759274.png)
1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a phenoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:
Formation of 4-(4-Methoxybenzyl)piperazine: This intermediate can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Coupling Reaction: The intermediate 4-(4-Methoxybenzyl)piperazine is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxybenzyl)piperazine-2-carboxylic acid.
Reduction: Formation of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxyethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxybenzyl and phenoxyethanone moieties may also contribute to its overall biological effects by interacting with different pathways and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxybenzyl)piperazine: A simpler compound with similar structural features but lacking the phenoxyethanone moiety.
2-Phenoxy-1-ethanone: Contains the phenoxyethanone moiety but lacks the piperazine ring.
4-(4-Methoxyphenyl)piperazine: Similar to 1-(4-Methoxybenzyl)piperazine but with a different substitution pattern.
Uniqueness
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is unique due to its combination of a piperazine ring, a methoxybenzyl group, and a phenoxyethanone moiety
Propriétés
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)20(23)16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRHSKKMIFYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(2-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5759191.png)
![4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5759198.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5759205.png)
![3,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5759214.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5759222.png)
![7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5759235.png)


![4-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5759251.png)
![5-[(3-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5759271.png)

![3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5759286.png)


